molecular formula C22H24N2O3 B12909899 1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol CAS No. 41300-20-3

1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol

Cat. No.: B12909899
CAS No.: 41300-20-3
M. Wt: 364.4 g/mol
InChI Key: ROHJSATVIKCCKC-UHFFFAOYSA-N
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Description

1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyloxy groups and a methylpropanol moiety. Its molecular formula is C23H25N2O4, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

The synthesis of 1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the pyrimidine ring under basic conditions.

    Attachment of the Methylpropanol Moiety: The final step involves the addition of the methylpropanol group through a Grignard reaction or similar organometallic coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the benzyloxy groups, yielding the parent pyrimidine compound and benzyl alcohol.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrimidines and alcohol derivatives.

Scientific Research Applications

1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

    Medicine: Its derivatives are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol can be compared with other similar compounds, such as:

    2,4-Bis(benzyloxy)pyrimidin-5-ylboronic acid: This compound shares the pyrimidine core but includes a boronic acid group, making it useful in different types of chemical reactions, particularly in Suzuki-Miyaura coupling.

    2,4-Dibenzyloxy-5-methylpyrimidine: Similar in structure but lacks the propanol group, affecting its reactivity and applications.

    Benzyloxy-substituted pyrimidines:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

41300-20-3

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-[2,4-bis(phenylmethoxy)pyrimidin-5-yl]-2-methylpropan-1-ol

InChI

InChI=1S/C22H24N2O3/c1-16(2)20(25)19-13-23-22(27-15-18-11-7-4-8-12-18)24-21(19)26-14-17-9-5-3-6-10-17/h3-13,16,20,25H,14-15H2,1-2H3

InChI Key

ROHJSATVIKCCKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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